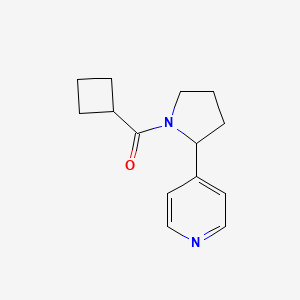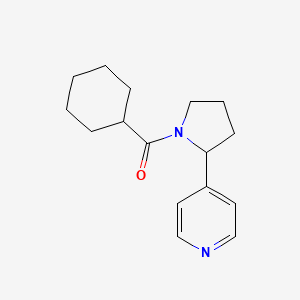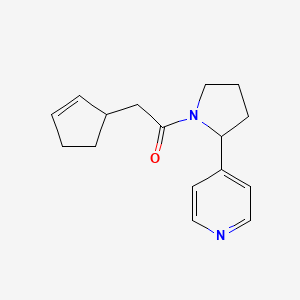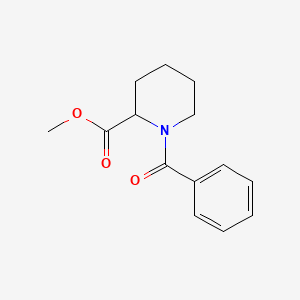
Methyl 1-benzoyl-2-piperidinecarboxylate
Overview
Description
Methyl 1-benzoyl-2-piperidinecarboxylate, also known as MBP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of piperidinecarboxylates and is widely used in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.
Scientific Research Applications
Anti-Acetylcholinesterase Activity :
- Derivatives of Methyl 1-benzoyl-2-piperidinecarboxylate have been shown to be potent inhibitors of acetylcholinesterase (AChE). This enzyme is a target for the treatment of Alzheimer's disease and other neurological disorders. Some compounds, such as 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride, exhibit significant selectivity and potency against AChE, suggesting their potential as therapeutic agents (Sugimoto et al., 1992).
- Another study demonstrated that substituting the benzamide moiety in these compounds can dramatically enhance their anti-AChE activity, suggesting the importance of structural modifications for increasing efficacy (Sugimoto et al., 1990).
Crystal Structure Analysis :
- The crystal structure of N-Benzoyl-r-2,c-6-di-2-furyl-t-3-methylpiperidin-4-one, a related compound, reveals that the piperidine ring adopts a chair conformation, with the benzoyl group having a bis-sectional orientation. This structural information is vital for understanding the chemical behavior and potential pharmaceutical applications of these compounds (Thiruvalluvar et al., 2007).
Dopamine Transporter Inhibition :
- Benzoylpiperidine derivatives have been reported as novel and selective reuptake inhibitors of the human dopamine transporter (hDAT). This finding is significant as it suggests potential applications in the treatment of conditions like ADHD and substance abuse disorders (Jones et al., 2023).
Enantioselective Synthesis :
- The asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate using phase-transfer catalysts has been explored, highlighting the potential of these compounds in the preparation of biologically active compounds with a chiral 3-benzylpiperidine backbone (Wang et al., 2018).
Calcium Channel Activation :
- Methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate, a structurally related compound, has been identified as a new class of calcium channel activator. This discovery is significant for the development of novel pharmacological agents targeting calcium channels (Baxter et al., 1993).
properties
IUPAC Name |
methyl 1-benzoylpiperidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-18-14(17)12-9-5-6-10-15(12)13(16)11-7-3-2-4-8-11/h2-4,7-8,12H,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPGCFFKQUSJMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCN1C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B7493475.png)
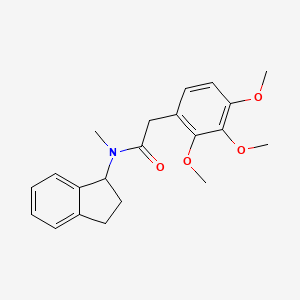
![1-[4-(2,6-Dimethylmorpholine-4-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7493492.png)
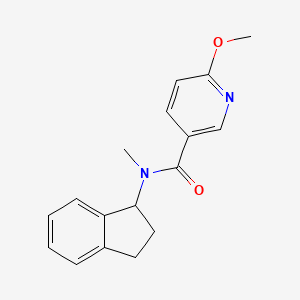

![1-[4-(2-Ethylpiperidine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7493506.png)
